Cas no 94936-90-0 (2(1H)-Pyrimidinone,6-(3,4-dimethoxyphenyl)-1-ethyl-3,4-dihydro-3-methyl-4-[(2,4,6-trimethylphenyl)imino]-)
![2(1H)-Pyrimidinone,6-(3,4-dimethoxyphenyl)-1-ethyl-3,4-dihydro-3-methyl-4-[(2,4,6-trimethylphenyl)imino]- structure](https://de.kuujia.com/scimg/cas/94936-90-0x500.png)
94936-90-0 structure
Produktname:2(1H)-Pyrimidinone,6-(3,4-dimethoxyphenyl)-1-ethyl-3,4-dihydro-3-methyl-4-[(2,4,6-trimethylphenyl)imino]-
2(1H)-Pyrimidinone,6-(3,4-dimethoxyphenyl)-1-ethyl-3,4-dihydro-3-methyl-4-[(2,4,6-trimethylphenyl)imino]- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2(1H)-Pyrimidinone,6-(3,4-dimethoxyphenyl)-1-ethyl-3,4-dihydro-3-methyl-4-[(2,4,6-trimethylphenyl)imino]-
- 2(1H)-Pyrimidinone, 6-(3,4-dimethoxyphenyl)-1-ethyl-3,4-dihydro-3-meth yl-4-((2,4,6-trimethylphenyl)imino)-
- 6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one
- 2(1H)-Pyrimidinone,6-(3,4-dimethoxyphenyl)-1-ethyl-3,4-dihydro-3-meth yl-4-((2,4,6-trimethylphenyl)imino)-
- 3,4-dihydro-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-tri-methylphenylimino)-2(1H)-pyrimidinone
- 6-(3,4-Dimethoxyphenyl)-1-ethyl-3,4-dihydro-3-methyl-4-[(Z)-(2,4,6-trimethylphenyl)imino]-2(1H)-pyri
- FK664
- 6-(3,4-Dimethoxyphenyl)-1-ethyl-3,4-dihydro-3-methyl-4-[(Z)-(2,4,6-trimethylphenyl)imino]-2(1H)-pyrimidinone
- SCHEMBL9834667
- AKOS030557810
- SCHEMBL9834662
- 6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
- FK-664
- 2(1H)-Pyrimidinone, 6-(3,4-dimethoxyphenyl)-1-ethyl-3,4-dihydro-3-methyl-4-((2,4,6-trimethylphenyl)imino)-
- 94936-90-0
- FK 664
- FR 58664
- 6-(3,4-Dimethoxyphenyl)-1-ethyl-3,4-dihydro-3-methyl-4-[(2,4,6-trimethylphenyl)imino]-2(1H)-pyrimidinone
- OYGHXRNCHYRYRR-UHFFFAOYSA-N
- 3,4-dihydro-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenylimino)-2(1H)-pyrimidinone
- 117321-77-4
- (e)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1h)-pyrimidinone
- TCC3HB4XMZ
-
- Inchi: InChI=1S/C24H29N3O3/c1-8-27-19(18-9-10-20(29-6)21(13-18)30-7)14-22(26(5)24(27)28)25-23-16(3)11-15(2)12-17(23)4/h9-14H,8H2,1-7H3
- InChI-Schlüssel: OYGHXRNCHYRYRR-UHFFFAOYSA-N
- Lächelt: CCN1C(=CC(=NC2=C(C=C(C=C2C)C)C)N(C1=O)C)C3=CC(=C(C=C3)OC)OC
Berechnete Eigenschaften
- Genaue Masse: 407.220892
- Monoisotopenmasse: 407.220892
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 5
- Komplexität: 665
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 54.4
- XLogP3: 4.3
Experimentelle Eigenschaften
- Dichte: 1.12
- Siedepunkt: 558.5°Cat760mmHg
- Flammpunkt: 291.6°C
- Brechungsindex: 1.567
2(1H)-Pyrimidinone,6-(3,4-dimethoxyphenyl)-1-ethyl-3,4-dihydro-3-methyl-4-[(2,4,6-trimethylphenyl)imino]- Verwandte Literatur
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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